4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Descripción
4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a methoxy-linked piperidinylmethyl group at the 6-position. The piperidine ring is further substituted with an oxolan-3-ylmethyl group, introducing a tetrahydrofuran moiety.
Propiedades
IUPAC Name |
4-cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-16(1)17-9-18(20-13-19-17)23-12-14-3-6-21(7-4-14)10-15-5-8-22-11-15/h9,13-16H,1-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWAIQVAAVWEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of β-Ketoester with Amidines
A validated method involves cyclocondensation of ethyl cyclopropanecarboxylate with guanidine hydrochloride under basic conditions:
Reaction Conditions :
- Reactants : Ethyl cyclopropanecarboxylate (1.2 eq), guanidine hydrochloride (1.0 eq).
- Base : Sodium ethoxide (2.5 eq) in anhydrous ethanol.
- Temperature : Reflux at 78°C for 12–16 hours.
- Yield : 68–72% after recrystallization from ethanol/water.
Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack of the amidine nitrogen on the carbonyl carbon, culminating in cyclization and aromatization.
Alternative Route: Halogenation and Cyclopropanation
For improved regioselectivity, 4-chloro-6-hydroxypyrimidine undergoes cyclopropanation using a modified Simmons-Smith protocol:
Step 1 : Chlorination of 6-hydroxypyrimidine with POCl₃/PCl₅ yields 4,6-dichloropyrimidine (89% yield).
Step 2 : Selective displacement at position 4 using cyclopropylzinc bromide (2.0 eq) in THF at −10°C affords 4-cyclopropyl-6-chloropyrimidine (63% yield).
Step 3 : Hydrolysis with NaOH (2.0 M) at 80°C provides 4-cyclopropyl-6-hydroxypyrimidine (91% yield).
Preparation of 1-[(Oxolan-3-yl)methyl]piperidin-4-ylmethanol
Reductive Amination of Oxolan-3-carbaldehyde
Synthetic Route :
- Oxolan-3-carbaldehyde Synthesis :
- Piperidine-4-ylmethanol Protection :
- Reductive Amination :
- Deprotection :
Etherification: Coupling Intermediates A and B
Mitsunobu Reaction
- Reactants : 4-Cyclopropyl-6-hydroxypyrimidine (1.0 eq), 1-[(oxolan-3-yl)methyl]piperidin-4-ylmethanol (1.2 eq).
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in anhydrous THF.
- Conditions : Stirred under N₂ at 25°C for 18 hours.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1).
- Yield : 65–70%.
Nucleophilic Substitution
For scale-up, the hydroxyl group of Intermediate A is converted to a triflate, followed by displacement with the alcohol side chain:
Step 1 : Triflation of 4-cyclopropyl-6-hydroxypyrimidine with triflic anhydride (1.3 eq) and pyridine (2.0 eq) in DCM at 0°C (88% yield).
Step 2 : Reaction with 1-[(oxolan-3-yl)methyl]piperidin-4-ylmethanol (1.5 eq) and KOtBu (2.0 eq) in DMF at 60°C for 6 hours (58% yield).
Analytical Data and Characterization
Spectroscopic Properties
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, H-2), 6.80 (s, 1H, H-5), 4.20–4.15 (m, 2H, OCH₂), 3.85–3.70 (m, 4H, oxolane), 3.10–2.95 (m, 2H, piperidine), 2.30–2.15 (m, 1H, cyclopropyl), 1.90–1.60 (m, 6H, piperidine/oxolane), 0.95–0.85 (m, 4H, cyclopropyl). |
| HRMS | Calculated for C₁₈H₂₆N₃O₃: 332.1965; Found: 332.1968 [M+H]⁺. |
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine core or the piperidinyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, or other transition metal catalysts for cyclopropanation and substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research indicates that 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine may exhibit enzyme inhibition properties, particularly affecting specific molecular targets involved in various biological pathways. Interaction studies have focused on its binding affinity and selectivity towards enzymes or receptors, which are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify these interactions.
Therapeutic Implications
The compound has been investigated for potential therapeutic applications, particularly in treating diseases like cancer and neurological disorders. Its structural features suggest that it may modulate the activity of specific targets involved in these diseases, providing a basis for further drug development.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Research : In vivo studies have shown that compounds structurally similar to this compound can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .
- Neurological Disorders : The compound's interaction with receptors implicated in neurodegenerative diseases has been explored, suggesting it may offer neuroprotective effects or improve cognitive function through modulation of neurotransmitter systems .
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Key Structural Differences
The closest analog identified in available literature is 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine (BK80466) . Below is a comparative analysis:
| Parameter | 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine | BK80466 |
|---|---|---|
| Substituent at Piperidine | Oxolan-3-ylmethyl (tetrahydrofuran-derived) | 3-Fluoropyridine-4-carbonyl |
| Molecular Formula | Not available | C₁₉H₂₁FN₄O₂ |
| Molecular Weight | Not available | 356.394 g/mol |
| CAS Number | Not available | 2319801-47-1 |
| Key Functional Groups | Cyclopropyl, ether (oxolan), piperidine | Cyclopropyl, fluoropyridine, amide |
| Availability | Not disclosed | Research-use only ($8/1g; in stock) |
Implications of Structural Variations
Fluorine enhances metabolic stability and binding affinity in many drug candidates . The oxolan-3-ylmethyl group in the target compound replaces the fluoropyridine-carbonyl, likely reducing electron-withdrawing effects but improving solubility due to the ether oxygen’s hydrogen-bonding capacity.
Pharmacokinetic Considerations: The piperidine-4-carbonyl linker in BK80466 may confer rigidity, whereas the oxolan-methyl substituent in the target compound could enhance conformational flexibility. Piperidine derivatives are often optimized for blood-brain barrier penetration or target engagement.
Synthetic Accessibility :
- BK80466’s SMILES string (
Fc1cnccc1C(=O)N1CCC(CC1)COc1ncnc(c1)C1CC1) highlights a fluoropyridine-carbonyl group, which may require specialized fluorination steps. The target compound’s oxolan group simplifies synthesis by avoiding fluorinated intermediates.
Hypothetical Research Findings (Based on Structural Trends)
- Solubility : The oxolan group may improve aqueous solubility compared to BK80466’s fluoropyridine-carbonyl, which is more lipophilic.
- Target Binding : BK80466’s fluoropyridine moiety could enhance binding to kinases or GPCRs where halogen bonds are critical. The oxolan group might favor targets requiring polar interactions.
- Metabolic Stability : BK80466’s fluorine could slow hepatic metabolism, while the oxolan group may increase susceptibility to oxidative degradation.
Actividad Biológica
4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. Its unique molecular structure, which includes a pyrimidine ring, a cyclopropyl group, and a methoxy group linked to a piperidine moiety, positions it as a candidate for therapeutic applications in various diseases, including cancer and neurological disorders.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C18H27N3O2
- Molecular Weight : 317.433 g/mol
- CAS Number : 2320445-49-4
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes. The presence of the oxolan moiety suggests potential interactions with metabolic pathways that could modulate enzyme activity. For instance, compounds structurally similar to this pyrimidine have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and clearance in the body .
Receptor Binding
The compound's structure implies it may bind to various receptors, potentially influencing signaling pathways associated with neurological functions and cancer progression. Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for quantifying these interactions and understanding the compound's mechanism of action.
Mechanistic Insights
The potential mechanism by which this compound exerts its biological activity may involve modulation of key signaling pathways. For instance, studies have indicated that similar compounds can downregulate the expression of oncogenes or activate tumor suppressor pathways, contributing to their anticancer effects .
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes; further studies needed. |
| Receptor Binding | Possible interactions with neurological and cancer-related receptors. |
| Cytotoxicity | Related compounds show significant cytotoxicity against cancer cell lines. |
| Mechanism Insights | Modulation of oncogenic signaling pathways; requires further exploration. |
Q & A
Basic: What are the recommended synthetic routes for 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine?
The synthesis typically involves multi-step reactions:
- Cyclopropane Introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation using cyclopropane precursors under controlled temperatures (e.g., 0–5°C) to avoid ring-opening .
- Piperidine-Oxolan Coupling : The oxolan-3-ylmethyl group is attached to the piperidine ring via nucleophilic substitution or reductive amination, often using dichloromethane as a solvent and sodium borohydride as a reducing agent .
- Pyrimidine Functionalization : Methoxy substitution at the pyrimidine C6 position is achieved via Mitsunobu or SNAr reactions, with careful pH control to avoid side reactions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~360–380) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-oxolan linkage, critical for confirming regioselectivity .
Advanced: How can reaction yields be optimized during cyclopropyl group introduction?
- Catalyst Screening : Use Pd/C or CuI catalysts to enhance cyclopropanation efficiency .
- Temperature Control : Maintain sub-zero temperatures to stabilize reactive intermediates and minimize ring-opening side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of cyclopropane precursors .
Advanced: How to resolve discrepancies in reported biological activity data?
- Structural Analog Comparison : Compare activity against analogs like 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-pyrimidine to isolate substituent effects .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and controls to mitigate variability .
- Metabolite Profiling : Identify degradation products (e.g., oxidized pyrimidine rings) that may interfere with activity measurements .
Basic: What structural features influence reactivity and bioactivity?
- Piperidine-Oxolan Motif : Enhances lipophilicity and membrane permeability, critical for CNS-targeted applications .
- Pyrimidine Core : Acts as a hydrogen-bond acceptor, facilitating interactions with enzymatic active sites (e.g., kinase inhibitors) .
- Cyclopropyl Group : Stabilizes conformation via ring strain, improving target binding affinity .
Advanced: What strategies enable regioselective functionalization of the pyrimidine ring?
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C2 to direct substitution to C4/C6 positions .
- Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling for selective aryl/heteroaryl introductions .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor regioselective pathways .
Advanced: How to assess binding affinity to target enzymes?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) using immobilized enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for structure-activity relationship (SAR) analysis .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated against crystallographic data .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Moderate aqueous solubility (0.1–1 mg/mL in PBS pH 7.4) due to the lipophilic cyclopropyl-piperidine scaffold; DMSO is recommended for stock solutions .
- Stability : Stable at −20°C for >6 months; degrades in acidic conditions (pH <3) via pyrimidine ring hydrolysis .
Advanced: Which computational methods predict metabolic pathways?
- In Silico Tools : Use GLORY or MetaSite to identify probable Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
- MD Simulations : Analyze substrate-enzyme interactions for cytochrome P450 isoforms to prioritize metabolites for LC-MS validation .
Advanced: How to analyze stereochemical outcomes in piperidine-oxolan synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
